![molecular formula C11H3Cl8N3S B14689777 s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes a 3,4-dichlorophenylthio group and two trichloromethyl groups. s-Triazine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,4-dichlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve cyanuric chloride in an appropriate solvent (e.g., dichloromethane).
- Add 3,4-dichlorothiophenol and triethylamine to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of s-triazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted s-triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted s-triazine derivatives.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes and disrupt cellular processes.
Agriculture: s-Triazine derivatives are used as herbicides to control weed growth in crops.
Materials Science: These compounds are used in the synthesis of polymers and as photoinitiators in polymerization reactions.
Wirkmechanismus
The mechanism of action of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- involves the inhibition of specific enzymes and disruption of cellular pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile agent in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride): A precursor for many s-triazine derivatives.
2,4-Dichloro-6-substituted s-triazine: Used in the synthesis of polymers.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
Uniqueness
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is unique due to its combination of a 3,4-dichlorophenylthio group and two trichloromethyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H3Cl8N3S |
|---|---|
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H3Cl8N3S/c12-5-2-1-4(3-6(5)13)23-9-21-7(10(14,15)16)20-8(22-9)11(17,18)19/h1-3H |
InChI-Schlüssel |
SGYKVZVJJMGSEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
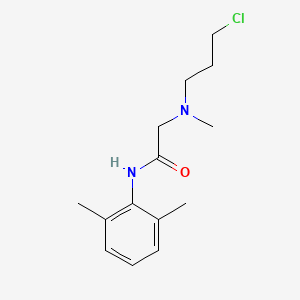



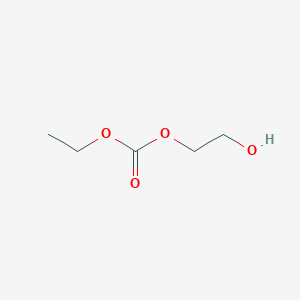
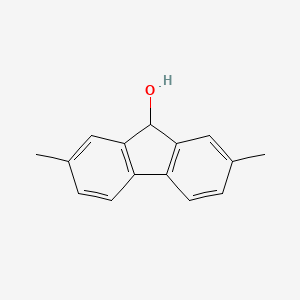
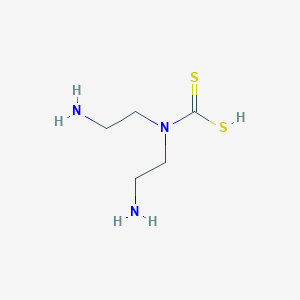
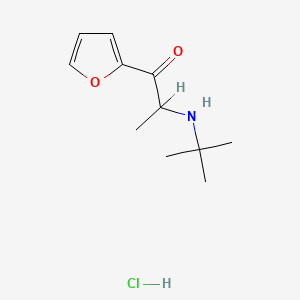
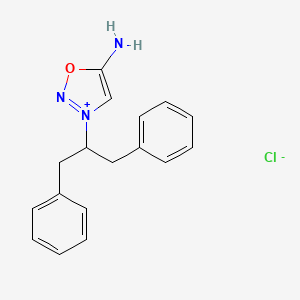
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
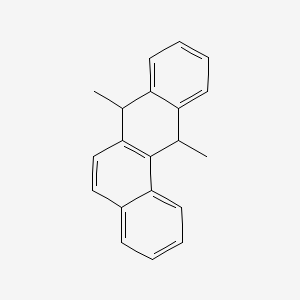
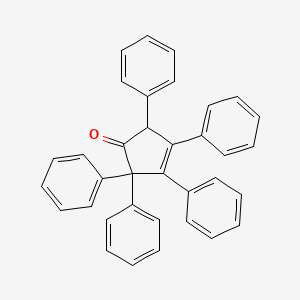
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
